Cas no 1996423-89-2 (Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester)
Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H25NO3/c1-13(2,3)18-12(17)15(6)14(4,5)11(16)10-8-7-9-10/h10H,7-9H2,1-6H3
- InChI Key: BYCXOARGIIAUFU-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C(C)(C)C(C1CCC1)=O)C
Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796835-0.05g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-796835-0.1g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-796835-0.25g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-796835-0.5g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-796835-1.0g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-796835-2.5g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-796835-5.0g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-796835-10.0g |
tert-butyl N-(1-cyclobutyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
1996423-89-2 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester
Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester (CAS No. 1996423-89-2): A Comprehensive Overview
The compound Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester, identified by its CAS number 1996423-89-2, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of derivatives that have garnered considerable attention due to their unique structural features and potential applications in drug development. The molecular structure of this compound incorporates several key functional groups, including a cyclobutyl moiety and a dimethyl ester group, which contribute to its distinct chemical properties and reactivity.
In recent years, the exploration of novel carbamic acid esters has been a focal point in medicinal chemistry. These derivatives are particularly valued for their role as intermediates in the synthesis of more complex molecules. The presence of the N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl) group in the molecular framework suggests potential applications in the development of bioactive compounds. Specifically, this structural motif has been associated with enhanced metabolic stability and improved bioavailability, making it an attractive candidate for further investigation.
The 1,1-dimethylethyl ester component of the compound further contributes to its chemical profile by introducing a bulky substituent that can influence both its solubility and interaction with biological targets. This feature is particularly relevant in the context of drug design, where steric hindrance can be leveraged to optimize binding affinity and selectivity. The combination of these structural elements makes this compound a promising candidate for various pharmacological applications.
Recent studies have highlighted the importance of carbamic acid esters in the development of novel therapeutic agents. For instance, research has demonstrated that derivatives of this class can exhibit inhibitory activity against specific enzymes and receptors involved in disease pathways. The cyclobutyl group, in particular, has been shown to enhance binding interactions by providing a rigid scaffold that mimics natural substrates or inhibitors. This structural feature is often exploited in the design of small-molecule drugs to improve their efficacy and selectivity.
The synthesis of Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriate carbamic acid precursors and protecting groups that facilitate selective functionalization. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing the need for harsh conditions and minimizing byproduct formation.
In the realm of pharmaceutical research, this compound has been explored for its potential as a lead molecule in drug discovery programs. Its unique structural features make it suitable for further derivatization to generate libraries of compounds with tailored biological activities. High-throughput screening techniques have been employed to identify analogs with enhanced potency or reduced toxicity. Such approaches are integral to modern drug development pipelines, where rapid identification of promising candidates is essential.
The chemical properties of Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester also make it a valuable tool for mechanistic studies. Researchers have utilized spectroscopic methods such as NMR and mass spectrometry to elucidate its structure and dynamics. These studies provide critical insights into how the compound interacts with biological targets at the molecular level. Understanding these interactions is crucial for rational drug design and optimizing therapeutic outcomes.
The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its structural motifs are reminiscent of compounds known for their bioactivity in agricultural settings. By exploring these applications, scientists aim to uncover new uses for this versatile molecule while contributing to sustainable chemical solutions.
As research continues to evolve, the role of computational chemistry in designing and optimizing molecules like Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester is becoming increasingly prominent. Molecular modeling techniques allow researchers to predict properties such as binding affinity and metabolic stability before conducting experimental validation. This interdisciplinary approach accelerates the discovery process by narrowing down promising candidates early in the development cycle.
In conclusion, the compound Carbamic acid, N-(2-cyclobutyl-1,1-dimethyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester (CAS No. 1996423-89-2) represents a significant advancement with diverse applications in pharmaceutical research and beyond. Its unique structural features offer opportunities for developing novel bioactive molecules with improved properties such as metabolic stability and binding affinity. Continued investigation into this compound promises to yield further insights into its potential uses and contribute to advancements across multiple scientific disciplines.
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